

4-Methylquinazoline CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylquinazoline

Cat. No.: B149083

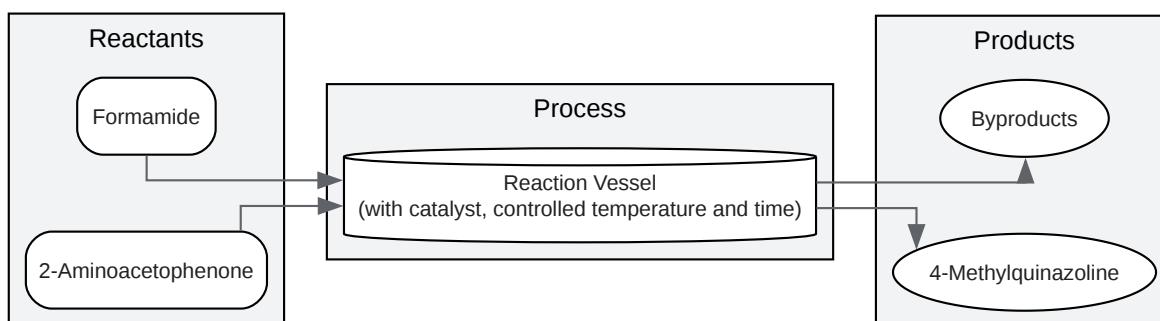
[Get Quote](#)

Technical Guide: 4-Methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylquinazoline**, a heterocyclic aromatic organic compound. It details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its relevance in medicinal chemistry and drug development.

Chemical Identity and Properties


4-Methylquinazoline is a derivative of quinazoline, where a methyl group is substituted at the 4th position of the quinazoline ring structure.

Property	Value	Source
CAS Number	700-46-9	[1]
Molecular Formula	C ₉ H ₈ N ₂	[1]
IUPAC Name	4-methylquinazoline	[1]
Molecular Weight	144.17 g/mol	[1]
SMILES	CC1=NC=NC2=CC=CC=C12	[1]
InChI	InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3	[1]

Synthesis of 4-Methylquinazoline

A common method for the synthesis of **4-Methylquinazoline** involves the reaction of 2-aminoacetophenone with formamide.[\[2\]](#) This reaction is a type of condensation reaction that forms the quinazoline ring system.

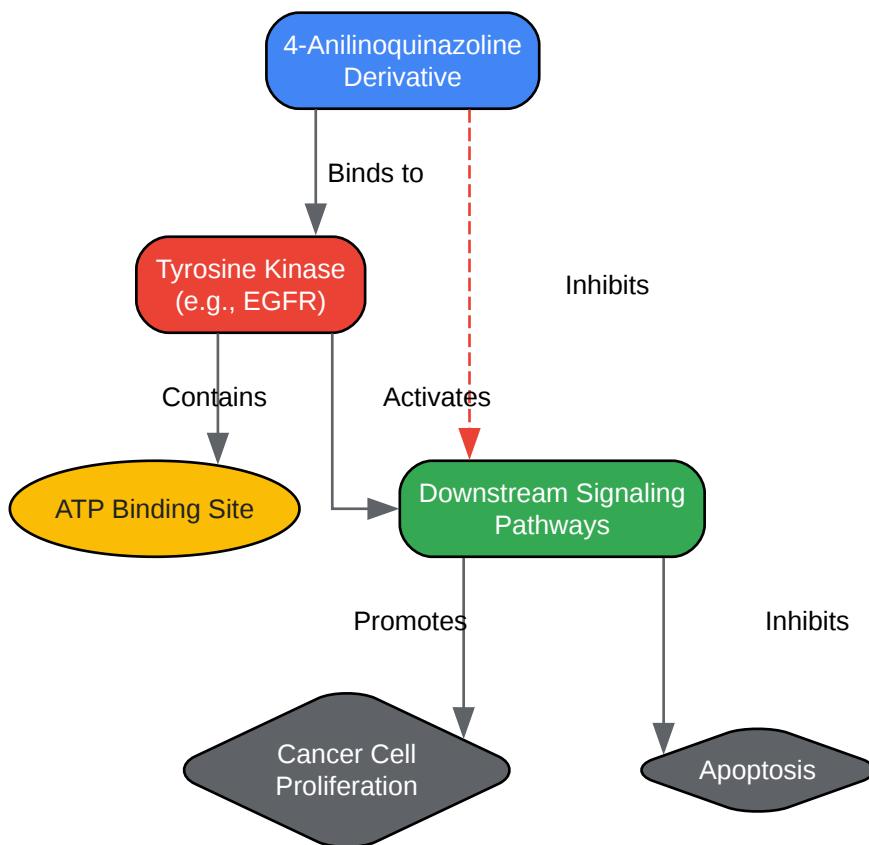
Below is a generalized workflow for the synthesis of **4-Methylquinazoline**.

[Click to download full resolution via product page](#)

Figure 1: General synthesis workflow for **4-Methylquinazoline**.

Another important synthetic route for the quinazoline core is the Niementowski quinazoline synthesis. This reaction involves the condensation of anthranilic acids with amides to form 4-

oxo-3,4-dihydroquinazolines.[3][4] While this method produces a quinazolinone, further chemical modifications can lead to the desired 4-substituted quinazoline. Microwave-assisted synthesis has been shown to improve the efficiency of the Niementowski reaction.[5]


Biological Activities and Applications

The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[6] Derivatives of quinazoline have been investigated for various therapeutic applications.

Anticancer Activity

The quinazoline core is a key component of several approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, which are tyrosine kinase inhibitors.[6] Derivatives of **4-methylquinazoline**, particularly 4-anilinoquinazolines, have been synthesized and evaluated for their potential as anticancer agents.[6][7] These compounds can inhibit the proliferation of various cancer cell lines.

The general principle behind the anticancer activity of many 4-anilinoquinazoline derivatives involves their ability to bind to the ATP-binding site of tyrosine kinases, thereby inhibiting their function and disrupting downstream signaling pathways that are crucial for cancer cell growth and survival.

[Click to download full resolution via product page](#)

Figure 2: Simplified signaling pathway inhibition by 4-anilinoquinazoline derivatives.

Other Biological Activities

Quinazoline derivatives have also been reported to possess a broad spectrum of other biological activities, including:

- Antibacterial: Certain 4(3H)-quinazolinone derivatives have shown activity against *Staphylococcus aureus*.^[8]
- Antiviral: 4-Thioquinazoline derivatives have been synthesized and shown to have activity against the Tobacco Mosaic Virus (TMV).^[9]
- Anti-inflammatory: Some 4-amino quinazoline derivatives have demonstrated potent anti-inflammatory properties.^[10]

- Antifungal: Various quinazoline derivatives have been evaluated for their antifungal activity. [\[10\]](#)

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activity of quinazoline derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

- Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with varying concentrations of the **4-methylquinazoline** derivative.
- Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC_{50} value (the concentration that inhibits cell growth by 50%). [\[11\]](#)[\[12\]](#)

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.

Workflow:

- Cell Treatment: Treat cells with the desired concentrations of the **4-methylquinazoline** derivative.
- Cell Harvesting: Harvest the cells by trypsinization.
- Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Western Blotting

This technique is used to detect the expression levels of specific proteins involved in signaling pathways that may be affected by the test compound.

Workflow:

- Cell Lysis: Lyse treated and untreated cells to extract proteins.
- Protein Quantification: Determine the protein concentration in each lysate.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Antibody Incubation: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylquinazoline | C9H8N2 | CID 241520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journalirjpac.com [journalirjpac.com]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Niementowski_quinazoline_synthesis [chemeurope.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Methylquinazoline CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149083#4-methylquinazoline-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com